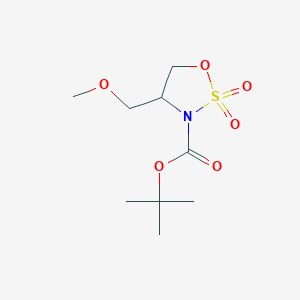![molecular formula C33H27N B13659845 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated fluorenyl compound in the presence of a palladium catalyst. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Fluorene: Contains a fused ring system similar to the fluorenyl part of the compound.
Triphenylamine: Features three phenyl groups attached to a central nitrogen atom.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl structures, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
Molekularformel |
C33H27N |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
9,9-dimethyl-3-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3 |
InChI-Schlüssel |
OLLKQLMEQJJDEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



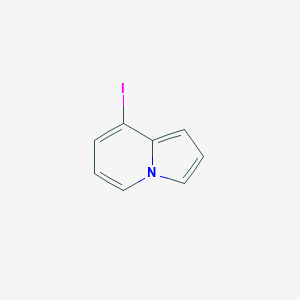
![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

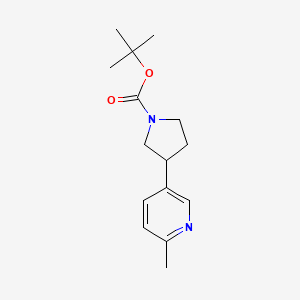
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)


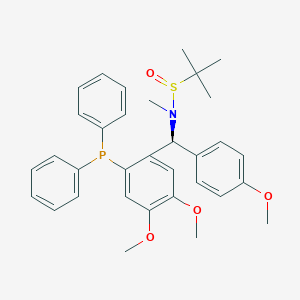
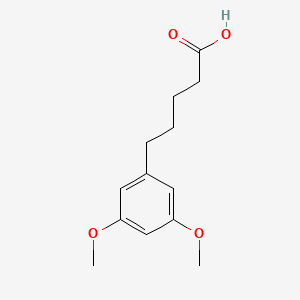
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
